3'-Sialyl-Lewis-a tetrasaccharide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

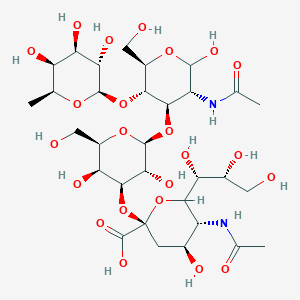

3'-Sialyl-Lewis-a tetrasaccharide (3'-SLea, CAS: 92448-22-1) is a sialylated oligosaccharide with the molecular formula C₃₁H₅₂N₂O₂₃ and a molecular weight of 820.74 g/mol . It is a key member of the Lewis blood group system, synthesized primarily in epithelial and digestive tissues . Structurally, 3'-SLea features a terminal α2,3-linked sialic acid residue attached to the Lewis-a (Lea) trisaccharide backbone (Galβ1-3(Fucα1-4)GlcNAc), distinguishing it from non-sialylated Lewis antigens .

3'-SLea is clinically significant as a tumor-associated antigen. Its role as a biomarker for cancer progression and prognosis has been validated in multiple studies .

Preparation Methods

Chemical Synthesis Methods

Overview

Chemical synthesis of 3'-Sialyl-Lewis-a involves the stepwise assembly of monosaccharide units with precise control over glycosidic linkages, especially the challenging α-sialylation and α-fucosylation steps. Protecting group strategies and choice of glycosyl donors are critical to achieve high stereoselectivity and yield.

Key Strategies

Four main synthetic strategies have been reported, differing in the sequence of glycosylation and the assembly of building blocks:

| Strategy Number | Description | Key Features |

|---|---|---|

| Strategy 1 (BC + D + A) | Sequential glycosylation starting from protected lactosamine | Uses Fuc fluoride donor and sialic acid glycosyl donor with 3-PhS auxiliary for α-sialylation; high α-selectivity via neighboring group participation |

| Strategy 2 (CD + B + A) | Starts with α-fucosylation of glycal, followed by β-galactosylation and sialylation | Uses glycal intermediates and sialyl chloride donors; involves iodinium-mediated transformations to install amino groups |

| Strategy 3 (AB + CD) | Convergent assembly of disaccharide units | Employs dimethyl(thiomethyl)sulfonium triflate (DMTST) for activation of methyl thioglycosides, facilitating key glycosylations |

| Strategy 4 (C + AB + D) | Linear assembly with selective deprotection steps | Demonstrates that hindered trisaccharides can be effective acceptors in α-fucosylation |

Representative Chemical Synthesis Example (Strategy 1)

- Protected lactosamine is synthesized from N-acetylglucosamine (GlcNAc) and galactose (Gal) derivatives.

- Allyl protecting groups are removed to expose the 3-OH group for α-fucosylation using perbenzylated fucose fluoride donors.

- Sialic acid thioglycoside donors bearing a 3-phenylthio (3-PhS) group are used to facilitate α-sialylation with high stereoselectivity.

- Final global deprotection yields the target tetrasaccharide.

Chemical Reaction Conditions and Reagents

| Reaction Type | Reagents/Conditions | Purpose |

|---|---|---|

| Glycosylation | Perbenzylated thiofucoside, N-acetyl-5-N,4-O-oxazolidinone protected sialic acid thioglycoside, Lewis acids (e.g., BF3·OEt2) | Construction of α-fucoside and α-sialoside linkages |

| Oxidation | LiOH and H2O2 | Hydrolysis of methyl esters in sialic acid moiety |

| Hydrolysis | Concentrated ammonia at 50°C | Removal of acetyl protecting groups |

These conditions enable the formation of the desired α-fucoside and α-sialoside linkages essential for the tetrasaccharide structure.

Chemoenzymatic Synthesis Methods

Principle

Chemoenzymatic synthesis combines chemical preparation of intermediates with enzymatic regio- and stereospecific glycosylations, enhancing efficiency and selectivity.

Typical Process

- Chemically synthesized disaccharide intermediates are used as acceptors.

- Enzymatic sialylation is performed using α2-3-sialyltransferases, such as those derived from myxoma virus or bacterial sources.

- Subsequent α1-4-fucosylation is catalyzed by specific fucosyltransferases.

- Cofactor recycling systems (e.g., for CMP-sialic acid) improve atom economy and yield.

Enzymes and Cofactors

| Enzyme | Source | Function |

|---|---|---|

| α2-3-Sialyltransferase | Myxoma virus-infected rabbit kidney cells, recombinant bacterial enzymes | Catalyzes transfer of sialic acid to galactose residues |

| α1-4-Fucosyltransferase | Human or bacterial recombinant enzymes | Catalyzes fucose transfer to N-acetylglucosamine residues |

| CMP-Sialic Acid Synthetase | Neisseria meningitidis recombinant | Generates activated sialic acid donor in situ |

Advantages

- High regio- and stereoselectivity without need for protecting groups.

- Scalable for industrial applications.

- High yields due to enzymatic specificity.

Representative Example

A one-pot two-enzyme reaction system was used to synthesize 3'-Sialyl-Lewis-a from chemically prepared Lewis-a trisaccharide, cytidine 5′-triphosphate (CTP), and sialic acid, employing recombinant viral α2-3-sialyltransferase and bacterial enzymes.

Enzymatic Synthesis Methods

Overview

Purely enzymatic synthesis uses unprotected sugars and recombinant enzymes to build the tetrasaccharide directly, often in aqueous media.

Historical Development

- First enzymatic synthesis reported in 1989 using porcine submaxillary α2-3-sialyltransferase and human milk α3/4-fucosyltransferase.

- Recombinant enzymes cloned from various bacterial and viral sources have improved efficiency.

- Enzymatic methods allow the synthesis of analogues with modified sialic acid or fucose residues.

Enzymatic Reaction Scheme

- α2-3-Sialyltransferase catalyzes sialylation of N-acetyllactosamine.

- α1-4-Fucosyltransferase catalyzes fucosylation of sialylated intermediates.

- Cofactors such as CMP-sialic acid and GDP-fucose are regenerated enzymatically to sustain reactions.

Benefits

- Avoids complex protecting group chemistry.

- Environmentally friendly and amenable to scale-up.

- High stereo- and regioselectivity.

Comparative Summary Table of Preparation Methods

| Aspect | Chemical Synthesis | Chemoenzymatic Synthesis | Enzymatic Synthesis |

|---|---|---|---|

| Protecting Groups | Required extensively | Minimal or none | None |

| Stereoselectivity | Achieved via auxiliaries and protecting groups | High due to enzyme specificity | Very high |

| Reaction Conditions | Organic solvents, Lewis acids, multiple steps | Aqueous buffer, mild conditions | Aqueous, mild conditions |

| Scalability | Moderate, complex purification | High, enzymatic steps improve yield | High, suitable for industrial scale |

| Yield | Variable, depends on steps | Generally high | High |

| Complexity | High, multistep | Moderate | Low |

| Time | Long | Moderate | Shorter |

Chemical Reactions Analysis

Key Chemical Reactions

The synthesis typically involves several key reactions:

-

Glycosylation : The formation of glycosidic bonds between saccharides is crucial. For instance, the fucosylation step involves using fucosyl donors that react with hydroxyl groups on the acceptor sugars.

-

Sialylation : The addition of sialic acid is performed using sialyl donors, which must be regioselectively attached to ensure correct stereochemistry.

-

Deprotection : After each glycosylation, protecting groups are removed to reveal reactive hydroxyl groups for subsequent reactions .

Example Reaction Pathways

A typical pathway for synthesizing sLe^a may involve:

-

Initial glycosylation of an N-acetylglucosamine acceptor with a galactosyl donor.

-

Fucosylation at the appropriate position using a fucosyl donor.

-

Sialylation using an activated form of sialic acid.

Role in Cancer Biology

3'-Sialyl-Lewis-a is prominently expressed in various adenocarcinomas, including pancreatic and colorectal cancers. Its expression facilitates tumor cell adhesion to endothelial cells via interactions with selectins, thereby promoting metastasis .

Therapeutic Potential

Due to its role as a tumor marker, sLe^a has been targeted for immunotherapy approaches:

-

Vaccine Development : Research has focused on developing vaccines that utilize sLe^a as an antigen to elicit an immune response against cancer cells expressing this carbohydrate .

-

Antibody Targeting : Antibodies engineered against sLe^a have shown promise in mediating tumor clearance in preclinical models .

Research Findings and Data Analysis

Scientific Research Applications

Role in Cancer Biology

Cancer Metastasis

3'-Sialyl-Lewis-a is implicated in the metastatic process of various cancers. Its expression facilitates the extravasation of tumor cells from the bloodstream to surrounding tissues. Studies have shown that high levels of sialyl-Lewis-a correlate with advanced tumor stages and poor patient prognosis. For instance, in non-small cell lung cancer (NSCLC), sialyl-Lewis-a enhances the binding of cancer cells to E-selectins, promoting metastasis and potentially serving as a diagnostic marker for bone metastasis .

Therapeutic Targeting

Research has focused on targeting sialyl-Lewis-a for cancer immunotherapy. Antibodies designed to recognize this tetrasaccharide can mediate tumor clearance by engaging immune effector cells. A study demonstrated that antibodies targeting sialyl-Lewis-a effectively cleared tumors in preclinical models through Fc-FcγR interactions, highlighting its potential as a target for active and passive vaccination strategies against adenocarcinomas .

Immunology and Inflammation

Leukocyte Adhesion

3'-Sialyl-Lewis-a is crucial for leukocyte homing and adhesion to endothelial cells during inflammation. It interacts with selectins, facilitating the tethering and rolling of leukocytes along blood vessels, which is essential for immune response initiation . The presence of sialyl-Lewis-a on leukocytes has been linked to conditions such as leukocyte adhesion deficiency type 2, where its absence leads to severe immunodeficiency .

Inflammatory Response Modulation

In models of acute lung injury and ischemia-reperfusion injury, 3'-Sialyl-Lewis-a has been shown to reduce tissue damage by inhibiting E-selectin-mediated neutrophil recruitment to inflamed sites . This suggests its potential application in therapeutic strategies aimed at modulating inflammatory responses.

Diagnostic Applications

Biomarker for Cancer Detection

The expression levels of sialyl-Lewis-a can serve as a biomarker for various cancers, including colorectal and pancreatic cancers. Elevated levels are often associated with poor prognosis and disease progression, making it a valuable marker for early detection and monitoring treatment efficacy .

Fertility Treatments

In Vitro Fertilization (IVF)

Recent studies have explored the use of 3'-Sialyl-Lewis-a in enhancing fertilization rates during IVF procedures. By coating oocytes with this tetrasaccharide, researchers have reported improved sperm binding and fertilization outcomes, suggesting its utility in reproductive medicine .

Viral Infections

Binding Site for Viruses

3'-Sialyl-Lewis-a has been identified as a receptor for certain viruses, including coronaviruses like MERS-CoV. Its role in viral binding suggests potential applications in vaccine development and therapeutic interventions aimed at preventing viral infections .

Summary Table of Applications

Mechanism of Action

The compound exerts its effects by binding to selectins, which are cell adhesion molecules. This binding supports E-, L-, and P-selectin-dependent adhesion, facilitating cell-to-cell interactions. The molecular targets include endothelial cells and leukocytes, and the pathways involved are primarily related to immune response and inflammation .

Comparison with Similar Compounds

Structural and Functional Differences

The biological activity of 3'-SLea is influenced by its sialylation and fucosylation patterns. Key comparisons with related Lewis antigens include:

| Compound | Structure | Key Modifications | Binding Targets |

|---|---|---|---|

| 3'-Sialyl-Lewis-a | Neu5Acα2-3Galβ1-3(Fucα1-4)GlcNAc | α2,3-sialylation + α1,4-fucosylation | E-selectin, P-selectin |

| Lewis-a (Lea) | Galβ1-3(Fucα1-4)GlcNAc | α1,4-fucosylation | Weak selectin binding |

| 3'-Sialyl-Lewis-x (3'-SLex) | Neu5Acα2-3Galβ1-4(Fucα1-3)GlcNAc | α2,3-sialylation + α1,3-fucosylation | L-selectin, E-selectin |

| Lewis-b (Leb) | Fucα1-2Galβ1-3(Fucα1-4)GlcNAc | Dual fucosylation (α1,2 + α1,4) | Blood group antigens |

| Lewis-y (Ley) | Fucα1-2Galβ1-4(Fucα1-3)GlcNAc | Dual fucosylation (α1,2 + α1,3) | Tumor-associated carbohydrate antigens |

- Sialylation Effects: The α2,3-sialylation in 3'-SLea enhances selectin binding affinity compared to non-sialylated Lea (IC₅₀ = 0.57 μM vs. >7 μM for non-sialylated analogues) . This modification is critical for metastatic cell adhesion .

- Fucosylation Position : 3'-SLea’s α1,4-fucosylation contrasts with 3'-SLex’s α1,3-fucosylation, leading to distinct selectin specificity (e.g., stronger E-selectin binding for 3'-SLea in gastrointestinal cancers vs. 3'-SLex in leukocyte trafficking) .

Binding Affinity and Inhibitory Efficacy

- 3'-SLea vs. (GlcNAc)₄: 3'-SLea exhibits 14-fold higher lysozyme inhibitory activity (IC₅₀ = 0.57 μM) than the non-sialylated tetrasaccharide (GlcNAc)₄ (IC₅₀ = 7.7 μM), attributed to its moranoline moiety .

Diagnostic and Prognostic Utility

- Cancer Biomarkers: 3'-SLea is upregulated in hepatocellular carcinoma (HCC) patient saliva, distinguishing it from Lewis-Y, which is elevated in hepatoma . 3'-SLex-i (a related sialylated antigen) shows specificity for lung adenocarcinoma (76% sensitivity) .

- Immune Evasion: 3'-SLea’s selectin-mediated adhesion promotes tumor cell immune evasion, a feature absent in non-sialylated Lea/Leb .

Q & A

Basic Research Questions

Q. What are the standard methodologies for chemically synthesizing 3'-Sialyl-Lewis-a tetrasaccharide?

- Methodological Answer : The synthesis involves four primary strategies (Figure 3 in ):

- Strategy 1 : Sequential glycosylation using glycal acceptors and sialyl chloride donors, with orthogonal protecting groups to control reactivity and stereoselectivity .

- Strategy 2 : Convergent assembly (AB + CD) of disaccharide building blocks, leveraging dimethyl(thiomethyl)sulfonium triflate (DMTST) for thioglycoside activation .

- Strategy 3 : Enzymatic approaches using recombinant fucosyltransferases and sialyltransferases to achieve regioselective modifications .

- Strategy 4 : Chemoenzymatic routes combining chemical synthesis of core structures with enzymatic addition of sialic acid and fucose residues .

- Key Considerations : Protecting group selection (e.g., benzylidene, acetyl) and donor types (e.g., thioglycosides, glycosyl chlorides) critically influence yield and stereochemistry .

Q. How is this compound detected and quantified in biological samples?

- Methodological Answer :

- Immunohistochemistry (IHC) : Monoclonal antibodies (e.g., CA19-9) are used to detect overexpression in tumor tissues, validated via competitive inhibition assays .

- Mass Spectrometry (MS) : High-resolution LC-MS/MS with collision-induced dissociation (CID) identifies structural motifs, often coupled with enzymatic digestion to release glycans .

- Glycan Microarrays : Screen for selectin binding using fluorescently labeled tetrasaccharides; specificity confirmed via surface plasmon resonance (SPR) .

Q. What role does 3'-Sialyl-Lewis-a play in cancer metastasis and immune evasion?

- Methodological Answer :

- In Vitro Adhesion Assays : Use transwell chambers coated with E-selectin to quantify tumor cell adhesion under shear stress, mimicking vascular environments .

- In Vivo Models : Murine xenografts with CRISPR-edited cells (e.g., FUT3/FUT6 knockouts) assess metastatic potential via bioluminescence imaging .

- Mechanistic Studies : Flow cytometry and RNA-seq identify upregulated glycosyltransferases (e.g., ST3GAL3, FUT3) in metastatic cell lines .

Advanced Research Questions

Q. What are the key challenges in achieving stereoselective sialylation during chemical synthesis?

- Methodological Answer :

- Stereochemical Control : Sialic acid’s C2 axial carboxylate group hinders α-linkage formation. Solutions include:

- Preactivation Protocol : Use sialyl phosphites/phosphoramidites with TMSOTf activation to stabilize oxocarbenium intermediates .

- Enzymatic Sialylation : Recombinant sialyltransferases (e.g., ST6GAL1) ensure α2,3-linkage specificity .

- Side Reactions : Competing hydrolysis or β-anomer formation minimized via low-temperature (-40°C) glycosylation .

- Case Study : Danishefsky’s 1992 synthesis achieved 70% yield via glycal iodination and aziridine ring-opening to install the 2-amino group .

Q. How can researchers resolve contradictory data on 3'-Sialyl-Lewis-a expression levels in pancreatic vs. colon cancers?

- Methodological Answer :

- Tissue-Specific Glycosylation : Use laser-capture microdissection to isolate epithelial vs. stromal compartments, followed by MALDI-TOF MS glycomics .

- Meta-Analysis : Pool IHC datasets (n > 500 patients) with standardized scoring (e.g., H-score) to account for inter-study variability .

- Functional Validation : CRISPR/Cas9 knockout of FUT3 in organoids demonstrates selective loss of 3'-Sialyl-Lewis-a in pancreatic but not colon cancer lines .

Q. What enzymatic and genetic mechanisms regulate 3'-Sialyl-Lewis-a biosynthesis in gastrointestinal cancers?

- Methodological Answer :

- Biosynthetic Pathway :

- Core Structure : Galβ1-3GlcNAc synthesized by β1,3-galactosyltransferases (B3GALT5).

- Sialylation : ST3GAL3 adds α2,3-sialic acid.

- Fucosylation : FUT3/FUT6 install α1,4-fucose .

- Genetic Studies :

- CRISPR Screens : Identify EXTL3 as critical for heparan sulfate (HS) chain initiation, indirectly modulating 3'-Sialyl-Lewis-a expression .

- ChIP-seq : FOXA1 transcription factor binds promoters of ST3GAL3/FUT3, linking hypoxia to glycan upregulation .

Properties

Molecular Formula |

C31H52N2O23 |

|---|---|

Molecular Weight |

820.7 g/mol |

IUPAC Name |

(2S,4S,5R)-5-acetamido-2-[(2R,3R,4S,5S,6R)-2-[(3R,4R,5S,6R)-3-acetamido-2-hydroxy-6-(hydroxymethyl)-5-[(2R,3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-4-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-4-hydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid |

InChI |

InChI=1S/C31H52N2O23/c1-8-17(41)20(44)21(45)28(50-8)53-23-14(7-36)51-27(47)16(33-10(3)38)25(23)54-29-22(46)26(19(43)13(6-35)52-29)56-31(30(48)49)4-11(39)15(32-9(2)37)24(55-31)18(42)12(40)5-34/h8,11-29,34-36,39-47H,4-7H2,1-3H3,(H,32,37)(H,33,38)(H,48,49)/t8-,11-,12+,13+,14+,15+,16+,17+,18+,19-,20+,21-,22+,23+,24?,25+,26-,27?,28+,29-,31-/m0/s1 |

InChI Key |

XBSNXOHQOTUENA-KBQOLJPHSA-N |

Isomeric SMILES |

C[C@H]1[C@H]([C@H]([C@@H]([C@H](O1)O[C@@H]2[C@H](OC([C@@H]([C@H]2O[C@H]3[C@@H]([C@H]([C@H]([C@H](O3)CO)O)O[C@@]4(C[C@@H]([C@H](C(O4)[C@@H]([C@@H](CO)O)O)NC(=O)C)O)C(=O)O)O)NC(=O)C)O)CO)O)O)O |

Canonical SMILES |

CC1C(C(C(C(O1)OC2C(OC(C(C2OC3C(C(C(C(O3)CO)O)OC4(CC(C(C(O4)C(C(CO)O)O)NC(=O)C)O)C(=O)O)O)NC(=O)C)O)CO)O)O)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.